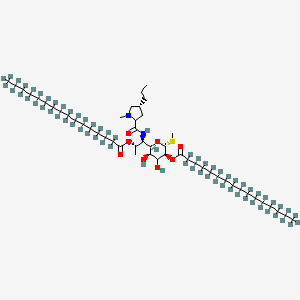
7-Epi-lincomycin 2,7-Dipalmitate-d62
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Epi-lincomycin 2,7-Dipalmitate-d62 is a stable isotope-labeled compound used primarily in proteomics research. It is a derivative of lincomycin, a well-known antibiotic, and is characterized by its molecular formula C50H32D62N2O8S and a molecular weight of 945.74 . This compound is not intended for diagnostic or therapeutic use but is valuable in scientific research.
Vorbereitungsmethoden
The preparation of 7-Epi-lincomycin 2,7-Dipalmitate-d62 involves synthetic routes that typically include the esterification of lincomycin with palmitic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired dipalmitate ester. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
7-Epi-lincomycin 2,7-Dipalmitate-d62 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under controlled conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .
Wissenschaftliche Forschungsanwendungen
7-Epi-lincomycin 2,7-Dipalmitate-d62 is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a reference material in analytical chemistry for the study of reaction mechanisms and compound stability.
Biology: The compound is used in proteomics to study protein interactions and modifications.
Medicine: While not used therapeutically, it aids in the development of new antibiotics and the study of bacterial resistance.
Wirkmechanismus
The mechanism of action of 7-Epi-lincomycin 2,7-Dipalmitate-d62 involves its interaction with bacterial ribosomes, similar to lincomycin. It inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of peptide chains. This action disrupts bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
7-Epi-lincomycin 2,7-Dipalmitate-d62 can be compared with other similar compounds such as:
Lincomycin 2-Palmitate: A monoester with similar antibacterial properties but different pharmacokinetics.
Lincomycin: The parent compound, widely used as an antibiotic.
Clindamycin: A derivative of lincomycin with enhanced antibacterial activity and different clinical applications.
Eigenschaften
Molekularformel |
C50H94N2O8S |
|---|---|
Molekulargewicht |
945.7 g/mol |
IUPAC-Name |
[(2R,3S,5R,6R)-6-[(1R,2S)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-1-[[(4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoate |
InChI |
InChI=1S/C50H94N2O8S/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-35-42(53)58-39(4)44(51-49(57)41-37-40(34-9-3)38-52(41)5)47-45(55)46(56)48(50(60-47)61-6)59-43(54)36-33-31-29-27-25-23-21-19-17-15-13-11-8-2/h39-41,44-48,50,55-56H,7-38H2,1-6H3,(H,51,57)/t39-,40+,41?,44+,45+,46?,47+,48-,50+/m0/s1/i1D3,2D3,7D2,8D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,35D2,36D2 |
InChI-Schlüssel |
GPOWABJRHPQHAC-YKLSNXGDSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@H]1[C@H](O[C@@H]([C@@H](C1O)O)[C@@H]([C@H](C)OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])NC(=O)C2C[C@H](CN2C)CCC)SC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)OC(=O)CCCCCCCCCCCCCCC)NC(=O)C2CC(CN2C)CCC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


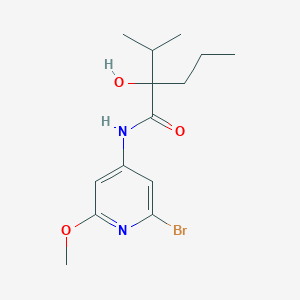
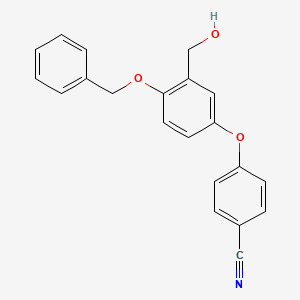
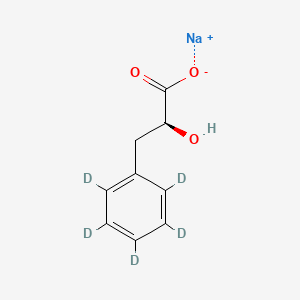
![5-cyclohexyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13851401.png)
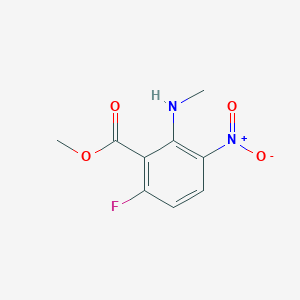

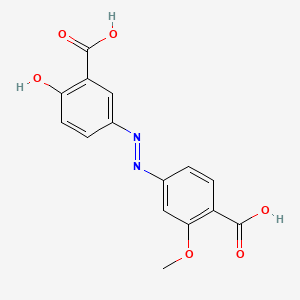
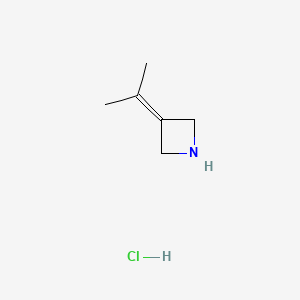
![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
![[5-(4-Methyl-1-piperazinyl)imidazo[1,2-a]pyridin-2-yl]methanol](/img/structure/B13851452.png)
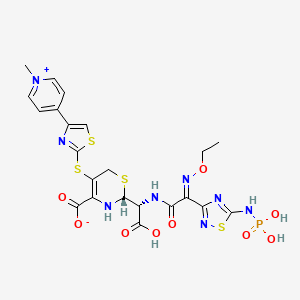
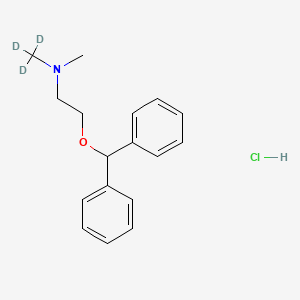
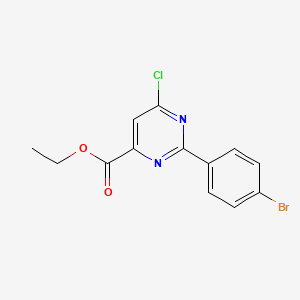
![[3-(Methylamino)propyl]triphenylphosphonium Bromide Hydrobromide](/img/structure/B13851467.png)
